molecular formula C10H13NO3 B13602791 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine

Cat. No.: B13602791
M. Wt: 195.21 g/mol
InChI Key: SKWPCEDCHOCACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and pharmacology. This benzodioxole-derived structure features a methoxy substitution and an N-methylmethanamine side chain, a motif present in compounds studied for their interaction with biological systems . Researchers value this scaffold for its potential as a building block in the synthesis of more complex molecules or for probing structure-activity relationships (SAR). The compound is related to other psychoactive substances in research; for example, a structural analog with a propan-2-amine group, 1-(6-Methoxybenzo[1,3]dioxol-5-yl)propan-2-amine, is known in scientific literature . This highlights the research relevance of the 6-methoxy-1,3-benzodioxole core. The primary amine precursor, 6-Methoxybenzo[d][1,3]dioxol-5-amine, is a known laboratory chemical used in the manufacture of other substances . This product is strictly for laboratory research purposes. It is not for diagnostic, therapeutic, or personal use. All safety data sheets and handling guidelines must be consulted prior to use. For specific research applications, mechanism of action, and detailed pharmacological data, please consult the relevant scientific literature.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C10H13NO3/c1-11-5-7-3-9-10(14-6-13-9)4-8(7)12-2/h3-4,11H,5-6H2,1-2H3

InChI Key

SKWPCEDCHOCACG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1OC)OCO2

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 2-Bromo-3,4-dimethoxybenzaldehyde

  • Procedure: To a solution of potassium hydroxide (KOH, 15.6 mmol) in water (10 mL) at 50 °C, 2-bromo-3-hydroxy-4-methoxybenzaldehyde (8.6 mmol) is added with vigorous stirring.
  • Dimethyl sulfate (13.8 mmol) is added dropwise over 10 minutes, followed by 10 minutes stirring.
  • The mixture is cooled, precipitate filtered, washed with 1 M NaOH and water, dissolved in dichloromethane, and solvent removed under vacuum.
  • Yield: 65% of 2-bromo-3,4-dimethoxybenzaldehyde as a white solid.
  • Spectroscopic data confirm the structure (1H NMR δ 10.25, 7.74, 6.96 ppm).

This step methylates the hydroxy group to form the methoxy substituent essential for the target molecule's structure.

Preparation of Benzyl Halide Intermediate

  • Benzyl halides are prepared from the corresponding benzyl alcohol or phenyl methyl derivatives.
  • Common methods include reaction with hydrobromic acid/acetic acid or phosphorus tribromide.
  • For certain substrates, benzylic bromination is performed using benzoyl peroxide and N-bromosuccinimide.
  • These benzyl bromides are typically used without further purification due to their commercial availability and stability.

This halide intermediate is critical for subsequent nucleophilic substitution with methylamine.

Synthesis of 1-(6-Methoxybenzo[d]dioxol-5-yl)-N-methylmethanamine via Reductive Amination

  • Reagents: Methylamine hydrochloride (3 equiv.), potassium carbonate (3 equiv.), methanol solvent (0.2 M).
  • Methylamine hydrochloride and potassium carbonate are stirred in methanol for 30 minutes.
  • The aldehyde intermediate is added, and the mixture stirred for 2 hours.
  • The reaction mixture is cooled to 0 °C, and sodium borohydride (1 equiv.) is added slowly.
  • The mixture is warmed to room temperature and stirred for an additional 2 hours.
  • Solvent removal under vacuum, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and solvent removal yields the amine as a colorless oil.

This reductive amination method efficiently converts the aldehyde to the secondary amine with high selectivity and yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Methylation of hydroxy group KOH (aq), dimethyl sulfate 50 °C 20 min total 65 Aggressive stirring, precipitation step
Benzyl halide formation Hydrobromic acid/acetic acid or PBr3 Ambient to reflux Variable - NBS and benzoyl peroxide for benzylic bromination
Reductive amination Methylamine hydrochloride, K2CO3, NaBH4 0 °C to RT 4 hours total High Methanol solvent, extraction and purification

These conditions are optimized for good yields and purity of the final amine compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CDCl3): Characteristic signals include aromatic protons around δ 6.8–7.7 ppm, methoxy singlet near δ 3.7 ppm, benzylic methylene protons around δ 3.7 ppm, and methyl amine protons near δ 2.4 ppm.
  • 13C NMR (125 MHz, CDCl3): Signals correspond to aromatic carbons, methoxy carbon (~55 ppm), benzylic carbon (~54 ppm), and methyl amine carbon (~36 ppm).

Mass Spectrometry

  • High-resolution mass spectrometry confirms molecular ion peaks consistent with the molecular formula of 1-(6-Methoxybenzo[d]dioxol-5-yl)-N-methylmethanamine.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Reference
1 2-Bromo-3,4-dimethoxybenzaldehyde KOH (aq), dimethyl sulfate, 50 °C 65
2 Benzyl halide intermediate Hydrobromic acid/acetic acid or PBr3, NBS -
3 1-(6-Methoxybenzo[d]dioxol-5-yl)-N-methylmethanamine Methylamine hydrochloride, K2CO3, NaBH4, methanol High

Chemical Reactions Analysis

Amine Functional Group Reactivity

The secondary amine (N-methylmethanamine) participates in characteristic nucleophilic reactions:

Alkylation/Acylation

  • The amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of bases like triethylamine, forming tertiary ammonium salts.

  • Acylation with acetyl chloride or anhydrides produces amides.

Salt Formation

  • Reacts with mineral acids (e.g., HCl) to form water-soluble ammonium salts, enhancing bioavailability in pharmaceutical contexts.

Aromatic Ring Reactivity

The methoxy and methylenedioxy groups direct electrophilic substitution:

Electrophilic Substitution

  • Nitration : Occurs at the para position to the methoxy group under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives.

  • Halogenation : Bromine in acetic acid substitutes at the activated aromatic positions.

Demethylation

  • The methoxy group can be cleaved using reagents like BBr₃ in dichloromethane, generating phenolic intermediates.

Methylenedioxy Ring Reactions

The 1,3-dioxole ring exhibits unique stability but can undergo hydrolysis under extreme conditions:

Acidic Hydrolysis

  • Prolonged exposure to concentrated HCl may cleave the dioxole ring, forming catechol derivatives.

Oxidative Degradation

  • Strong oxidizers (e.g., KMnO₄) oxidize the methylenedioxy group to a dicarboxylic acid under acidic conditions.

Stability and Degradation Pathways

  • Photodegradation : UV light induces radical formation, leading to decomposition.

  • Thermal Stability : Stable below 150°C; degrades via retro-ene reactions at higher temperatures.

Comparative Reactivity with Analogues

CompoundKey Reaction Differences
N,N-Dimethyl variant Reduced nucleophilicity due to steric hindrance
6-Chloro derivative Enhanced electrophilic substitution at chlorine
Unsubstituted benzodioxole Higher susceptibility to ring-opening reactions

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may target microtubules and tubulin, leading to mitotic blockade and apoptosis of cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Benzodioxole Derivatives

The following table summarizes key structural and spectral differences between the target compound and related benzodioxole-containing amines:

Compound Name Substituents on Benzodioxole Amine Structure Molecular Formula Key Data/Properties
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine 6-OCH₃ N-methylmethanamine C₁₀H₁₃NO₃ NMR (δ 6.79–6.70 ppm for aromatic H; 3.61 ppm for CH₂N; 2.39 ppm for N-CH₃)
MBDB () None N-methylbutan-2-amine C₁₂H₁₇NO₂ InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10H,3,6,8H2,1-2H3
DMMDA-2 () 6,7-(OCH₃)₂ propan-2-amine C₁₂H₁₇NO₄ CAS 15183-26-3; Synonyms: 2,3-Dimethoxy-4,5-methylenedioxyamphetamine
4l () None N-benzyl-N-methylmethanamine C₁₇H₁₈N₂O₂ Synthesized via Fe-catalyzed hydride transfer; ¹H NMR (δ 7.31–7.21 ppm for aromatic H)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine () 1,4-Dioxane fused ring N-methylmethanamine C₁₀H₁₃NO₂ MFCD06260669; Molecular weight 179.22 g/mol

Key Structural and Functional Differences

DMMDA-2 (6,7-dimethoxy substitution) exhibits increased polarity and metabolic stability due to additional methoxy groups, which may reduce blood-brain barrier permeability compared to the target compound .

Amine Chain Modifications: The N-methylmethanamine side chain in the target compound is shorter than MBDB’s butan-2-amine chain, likely reducing lipophilicity and CNS activity .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of a benzodioxole precursor with methylamine, similar to the method described for 12b (1-(benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine) in , which uses triethylamine and 1,4-dioxane .
  • DMMDA-2 and MBDB require multi-step syntheses involving nucleophilic substitution or reductive amination .

Pharmacological and Metabolic Comparisons

  • Metabolism :
    Benzodioxole derivatives typically undergo O-demethylenation via cytochrome P450 enzymes, forming catechol metabolites (). The 6-methoxy group in the target compound may slow this process compared to unsubstituted analogs, prolonging half-life .
  • ADMET Profiles: MDMEO (a benzodioxole derivative with an O-methylhydroxylamine group) shows unfavorable ADMET properties due to rapid oxidation, whereas the target compound’s N-methyl group may enhance metabolic stability .

Spectroscopic Data Correlation

  • ¹H NMR : The target compound’s aromatic protons (δ 6.79–6.70 ppm) are upfield-shifted compared to 4l (δ 7.31–7.21 ppm), reflecting the electron-donating methoxy group .
  • Mass Spectrometry: The target compound’s ESI-MS (calculated m/z 166.0868) aligns with its molecular formula (C₁₀H₁₃NO₃), distinct from MBDB (C₁₂H₁₇NO₂, m/z 207.2689) .

Biological Activity

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 1250007-67-0
  • Structure : The compound features a methoxy-substituted benzo[d][1,3]dioxole moiety linked to a N-methylmethanamine group, contributing to its unique biological profile.

Synthesis

The synthesis of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole derivatives with N-methylmethanamine under controlled conditions. The process can yield high purity compounds suitable for biological testing.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial activity. The following table summarizes the biological activity of related compounds:

CompoundTarget PathogenActivityMIC (µg/mL)
Compound AStaphylococcus aureusExcellent625 - 1250
Compound BPseudomonas aeruginosaModerate1000
Compound CCandida albicansExcellent500

Note: Specific values for 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine are not yet available but are expected to be comparable based on structural similarities with tested derivatives.

The proposed mechanisms for the antimicrobial effects include:

  • Inhibition of cell wall synthesis.
  • Disruption of membrane integrity.
  • Interference with nucleic acid synthesis.

Case Studies and Research Findings

  • Antibacterial Activity : A study published in PMC reported that compounds similar to 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The most potent derivatives showed minimal inhibitory concentrations (MICs) in the range of 625 µg/mL against S. aureus and S. epidermidis .
  • Antifungal Activity : Another investigation highlighted that certain dioxole derivatives exhibited excellent antifungal properties against Candida albicans, with some compounds achieving MICs as low as 500 µg/mL . This suggests a potential therapeutic application in treating fungal infections.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that while some derivatives were effective against pathogens, they also exhibited varying degrees of cytotoxicity towards human cell lines. Further studies are required to optimize the therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine, and how can reaction conditions be tailored to maximize yield?

  • Methodological Answer : The compound can be synthesized via Mannich reactions, leveraging benzodioxole derivatives as starting materials. Key parameters include solvent choice (e.g., anhydrous dichloromethane), temperature control (0–5°C for imine formation), and stoichiometric ratios of methylamine precursors. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield . Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR, IR) during structural validation?

  • Methodological Answer : Discrepancies in NMR shifts or IR absorption bands can arise from impurities or tautomeric forms. Cross-validate using high-resolution mass spectrometry (HRMS) and compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts). For example, the methoxy group in the benzodioxole ring typically shows a singlet at δ 3.85–3.90 ppm in 1H^1H NMR, while N-methyl protons resonate at δ 2.25–2.35 ppm . Multi-technique corroboration (e.g., X-ray crystallography for solid-state confirmation) is recommended .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS-compliant practices: use fume hoods for synthesis, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation. Storage should be in airtight containers under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. Which computational approaches are most effective for predicting receptor binding affinity and selectivity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with serotonin or dopamine receptors, leveraging the compound’s structural similarity to MDMA derivatives. Focus on key residues (e.g., Asp110 in the 5-HT2A_{2A} receptor) for free energy calculations (MM/PBSA). Validate predictions with in vitro binding assays (e.g., radioligand displacement using 3H^3H-ketanserin) .

Q. How can in vivo models be designed to evaluate the pharmacological effects of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are suitable for assessing neurochemical or behavioral effects. Intraperitoneal administration (dose range: 1–10 mg/kg) with HPLC-ECD monitoring of monoamine levels (dopamine, serotonin) in brain microdialysates. Include control groups with selective receptor antagonists (e.g., WAY-100635 for 5-HT1A_{1A}) to isolate mechanisms .

Q. What strategies are viable for synthesizing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Introduce substituents at the methoxy or N-methyl positions via nucleophilic substitution or reductive amination. For example, replacing the methoxy group with halogens (e.g., Cl, Br) enhances lipophilicity, while bulky substituents on the benzodioxole ring may alter receptor selectivity. Screen derivatives using high-throughput functional assays (e.g., cAMP accumulation in HEK293 cells expressing GPCRs) .

Data Contradiction Analysis

Q. How can conflicting results in receptor binding assays be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, buffer composition). Standardize protocols across labs (e.g., Tris-HCl buffer at pH 7.4, 37°C) and include reference compounds (e.g., MDMA for serotonin transporter affinity). Use orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) to confirm binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.